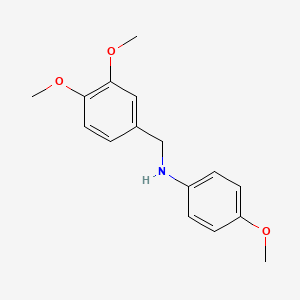
N-(3,4-dimethoxybenzyl)-4-methoxyaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(3,4-dimethoxybenzyl)-4-methoxyaniline” is a compound that contains an aniline group (a primary amine attached to a phenyl group), which is substituted at the para position with a methoxy group (an oxygen atom bonded to a methyl group). Additionally, it has a benzyl group (a phenyl group attached to a methylene group) substituted with two methoxy groups at the 3 and 4 positions .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of 4-methoxyaniline with a suitable 3,4-dimethoxybenzyl halide in the presence of a base. This would form a bond between the nitrogen of the aniline and the carbon of the benzyl group .Molecular Structure Analysis
The molecule contains several functional groups that would influence its properties. The aniline group can participate in hydrogen bonding, while the methoxy groups are electron-donating, which can influence the reactivity of the aromatic rings .Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions. For example, the aniline group could be acylated or alkylated. The methoxy groups could potentially be demethylated under acidic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its functional groups. For example, the presence of the aniline and methoxy groups could increase its solubility in polar solvents .科学的研究の応用
1. Analytical Characterization and Substance Identification
N-(3,4-dimethoxybenzyl)-4-methoxyaniline has been studied for its analytical characterization and identification in novel psychoactive substances. Research conducted by Westphal, Girreser, and Waldmüller (2016) on novel ortho-methoxybenzylated amphetamine-type designer drugs included the analysis of N-(ortho-methoxybenzyl)amines, highlighting the importance of identifying new psychoactive compounds for forensic purposes (Westphal et al., 2016).
2. Chemical Synthesis and Protecting Groups
The compound's derivatives, particularly as protecting groups in chemical synthesis, have been extensively studied. Horita et al. (1986) and Oikawa et al. (1985) discussed the selectivity of deprotection of benzyl, 4-methoxybenzyl (MPM), and 3,4-dimethoxybenzyl (DMPM) protecting groups for hydroxy functions, emphasizing the compound's relevance in synthetic chemistry (Horita et al., 1986), (Oikawa et al., 1985).
3. Use in Oligoribonucleotide Synthesis
The utility of 3,4-dimethoxybenzyl groups as protecting groups in the synthesis of oligoribonucleotides was explored by Takaku, Ito, and Imai (1986). This application demonstrates the compound's significance in the field of nucleic acid chemistry (Takaku et al., 1986).
4. Application in Organic Synthesis
The compound has been applied in organic synthesis processes. Mehta, Nandi, Ila, and Junjappa (1999) investigated the regioselective addition of alkoxybenzyl Grignard reagents, including 3,4-dimethoxybenzyl derivatives, to α-oxoketene dithioacetals, showcasing its role in the synthesis of complex organic molecules (Mehta et al., 1999).
5. Material Science and Crystallography
In material science and crystallography, the structural properties of methoxy derivatives of benzyl bromide, including 3,4-dimethoxybenzyl bromide, have been analyzed by Pan, Cheung, Harris, Constable, and Housecroft (2005). This study provides insights into the compound's potential as a building block in the synthesis of dendritic materials (Pan et al., 2005).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-4-methoxyaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c1-18-14-7-5-13(6-8-14)17-11-12-4-9-15(19-2)16(10-12)20-3/h4-10,17H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCTVDNZJKCOONX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NCC2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethoxybenzyl)-4-methoxyaniline | |
CAS RN |
82376-73-6 |
Source


|
| Record name | 3,4-DIMETHOXY-N-(4-METHOXYPHENYL)BENZYLAMINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

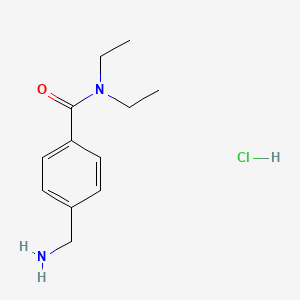
![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate](/img/structure/B2914794.png)
![2-((1-cyano-4-imino-5-(4-phenylthiazol-2-yl)-3-azaspiro[5.5]undec-1-en-2-yl)thio)-N-(quinolin-8-yl)acetamide](/img/structure/B2914795.png)
![(1s,5r)-1-(4-Bromophenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B2914797.png)
![3-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-1-(3,4-dimethylphenyl)pyridazin-4(1H)-one](/img/structure/B2914799.png)
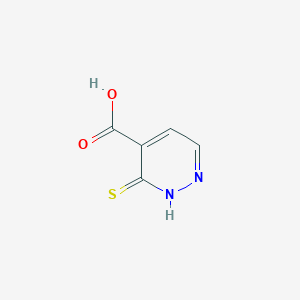
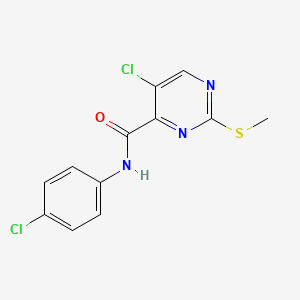
![N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2914806.png)


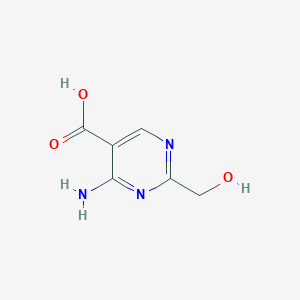
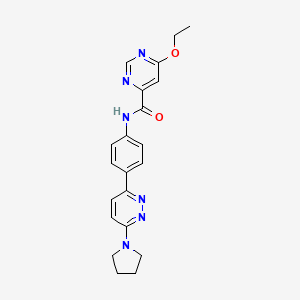
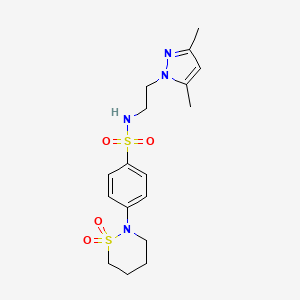
![N-Ethyl-N-[2-(3-methyl-3-phenylpiperidin-1-yl)-2-oxoethyl]prop-2-enamide](/img/structure/B2914815.png)